Cas no 537-17-7 (1,3,5-Triazine-2,4-diamine,N2-phenyl-)

1,3,5-Triazine-2,4-diamine,N2-phenyl- structure
537-17-7 structure
Product Name:1,3,5-Triazine-2,4-diamine,N2-phenyl-
CAS-nummer:537-17-7
MF:C9H9N5
MW:187.201260328293
MDL:MFCD00151366
CID:371140
PubChem ID:10832
Update Time:2025-06-08

1,3,5-Triazine-2,4-diamine,N2-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5-Triazine-2,4-diamine,N2-phenyl-
    • N-Phenyl-1,3,5-triazine-2,4-diamine
    • 2-amino-4-anilino-1,3,5-triazine
    • 2-AMINO-4-ANILINO-S-TRIAZINE
    • 2-amino-4-phenylamino-1,3,5-triazine
    • Amanozine
    • Amanozinum
    • DSSTox_CID_26190
    • DSSTox_GSID_46190
    • DSSTox_RID_81421
    • N2-Phenyl-[1,3,5]triazin-2,4-diyldiamin
    • N2-phenyl-[1,3,5]triazine-2,4-diyldiamine
    • N-phenyl-[1,3,5]triazine-2,4-diamine
    • MFCD00151366
    • DTXCID3026190
    • MLS000766899
    • Urofort
    • 7ZF
    • Q27293541
    • DTXSID5046190
    • AMENOZINE
    • 2-Amino-4-phenylamino-S-triazine
    • W-1191-2
    • AMANOZINE [MI]
    • N2-phenyl-1,3,5-triazine-2,4-diamine
    • X43W7JDA8L
    • CHEMBL13589
    • SCHEMBL11208252
    • A917880
    • 2-N-phenyl-1,3,5-triazine-2,4-diamine
    • Amanozine [INN]
    • Amanozina
    • W 1191-2
    • SMR000718612
    • BDBM50266782
    • SB73441
    • CHEBI:134833
    • UNII-X43W7JDA8L
    • 537-17-7
    • Tox21_111855_1
    • FT-0684103
    • NS00047033
    • YMFGJWGABDOFID-UHFFFAOYSA-N
    • NCGC00160496-01
    • N-Phenylformoguanamine
    • 2-Amino-4-anilino-1,3,5-triazin
    • HMS2232A21
    • Tox21_111855
    • NCGC00160496-03
    • AKOS001010853
    • CAS-537-17-7
    • Z56768427
    • SCHEMBL689928
    • HMS1782C03
    • HMS3372B14
    • Amenozin
    • 8D-023
    • NCGC00160496-02
    • MDL: MFCD00151366
    • Inchi: 1S/C9H9N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14)
    • InChI-sleutel: YMFGJWGABDOFID-UHFFFAOYSA-N
    • LACHT: N(C1N=CN=C(N)N=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 187.085795
  • Monoisotopische massa: 187.085795
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 169
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 76.7
  • XLogP3: 1.5

Experimentele eigenschappen

  • Dichtheid: 1.2986 (rough estimate)
  • Smeltpunt: 235-236°
  • Kookpunt: 311.95°C (rough estimate)
  • Vlampunt: 215.5 °C
  • Brekindex: 1.6900 (estimate)

1,3,5-Triazine-2,4-diamine,N2-phenyl- Prijsmeer >>

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537-17-7 97%
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